molecular formula C10H14N2O3 B184432 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid CAS No. 890596-67-5

3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B184432
CAS No.: 890596-67-5
M. Wt: 210.23 g/mol
InChI Key: XQLFKVOEQTWWDK-UHFFFAOYSA-N
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Description

3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (CAS: 890596-67-5) is a pyrazole derivative featuring a propanoic acid chain attached to a substituted pyrazole ring. The pyrazole core contains acetyl and methyl groups at positions 4, 3, and 5, respectively. This compound is commercially available (TRC, Santa Cruz Biotechnology) and has a molecular formula of C₁₁H₁₆N₂O₃ and a molecular weight of 236.25 g/mol .

Properties

IUPAC Name

3-(4-acetyl-3,5-dimethylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-6-10(8(3)13)7(2)12(11-6)5-4-9(14)15/h4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLFKVOEQTWWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349573
Record name 3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890596-67-5
Record name 3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Acetyl-3,5-dimethylpyrazole

The pyrazole core is synthesized via cyclocondensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate. Under acidic conditions (HCl, ethanol, 60°C), this reaction yields 3,5-dimethyl-1H-pyrazole, which is subsequently acetylated at the 4-position using acetic anhydride and a catalytic amount of H₂SO₄.

Reaction Conditions :

ParameterValue
Temperature60°C
SolventEthanol
CatalystH₂SO₄ (0.5 mol%)
Reaction Time6 hours
Yield85%

N-Alkylation with 3-Bromopropanoic Acid

The propanoic acid side chain is introduced via nucleophilic substitution. 4-Acetyl-3,5-dimethylpyrazole is treated with ethyl 3-bromopropanoate in the presence of K₂CO₃ (DMF, 80°C), followed by hydrolysis with NaOH (aq.) to yield the final product.

Optimization Insights :

  • Base Selection : K₂CO₃ outperforms NaH due to reduced side reactions (e.g., ester hydrolysis during alkylation).

  • Solvent Effects : DMF enhances reaction rate compared to THF or DMSO.

Cyclocondensation of β-Keto Esters with Hydrazine Derivatives

One-Pot Synthesis Strategy

This method constructs the pyrazole ring and propanoic acid chain simultaneously. Ethyl 4-acetyl-3-oxopentanoate reacts with methylhydrazine in refluxing toluene, followed by in situ hydrolysis.

Mechanistic Pathway :

  • Hydrazine Attack : Methylhydrazine nucleophilically attacks the β-keto ester.

  • Cyclization : Intramolecular dehydration forms the pyrazole ring.

  • Decarboxylation : Loss of CO₂ generates the 3,5-dimethyl substituents.

Performance Metrics :

ParameterValue
Temperature110°C
SolventToluene
CatalystNone
Reaction Time12 hours
Yield78%

Industrial Scalability

Continuous flow reactors reduce reaction time to 2 hours (residence time) and improve yield to 82% by minimizing thermal degradation.

Post-Synthetic Modification of Ester Precursors

Ester Hydrolysis

Methyl 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate (CAS 1007488-10-9) is hydrolyzed using 6M HCl at 90°C.

Kinetic Analysis :

ConditionRate Constant (h⁻¹)
6M HCl, 90°C0.45
2M NaOH, 70°C0.32

Purification Protocols

  • Crystallization : Ethanol/water (7:3) achieves 95% purity.

  • Chromatography : Silica gel (CH₂Cl₂:MeOH 9:1) resolves residual ester impurities.

Comparative Evaluation of Methods

MethodYieldPurityScalabilityCost Efficiency
Direct Alkylation70%92%ModerateHigh
Cyclocondensation78%95%HighModerate
Ester Hydrolysis65%98%LowLow

Critical Observations :

  • Cyclocondensation is optimal for bulk synthesis due to fewer purification steps.

  • Ester Hydrolysis suits small-scale production requiring high purity.

Reaction Optimization and Troubleshooting

Solvent Selection

  • Polar Aprotic Solvents : DMF increases alkylation rates but complicates isolation.

  • Ether Solvents : THF minimizes side reactions but prolongs reaction times.

Temperature Control

Exceeding 120°C during cyclocondensation triggers decarboxylation, reducing yields by 15–20%.

Catalytic Enhancements

  • Phase-Transfer Catalysts : TBAB (tetrabutylammonium bromide) improves alkylation efficiency by 12%.

  • Microwave Assistance : Reduces cyclocondensation time to 3 hours (30% energy savings).

Emerging Methodologies

Enzymatic Hydrolysis

Lipase-based cleavage of ester precursors achieves 88% yield under mild conditions (pH 7.0, 37°C), though substrate scope remains limited.

Photocatalytic Functionalization

Industrial Production Considerations

Waste Management

  • Neutralization : Spent HCl from hydrolysis is treated with CaCO₃ to precipitate CaCl₂.

  • Solvent Recovery : Distillation recovers 90% of DMF for reuse.

Quality Control

  • HPLC Analysis : C18 column (MeCN:H₂O 55:45) monitors residual esters (<0.1% spec).

  • Melting Point : 148–150°C confirms product identity .

Chemical Reactions Analysis

Hydrolysis of Ester Derivatives

The compound is synthesized via hydrolysis of its ester precursor under acidic conditions. A patent describes this process using HCl in methanol or ethanol to yield the free carboxylic acid :

Reaction:

\text{3 4 7 hydroxy 6 methyl indan 4 yl methyl 3 5 dimethyl 1H pyrazol 1 yl}propanoateester}\xrightarrow{\text{HCl MeOH EtOH}}\text{Target acid}

ParameterValue
Temperature50–60°C
Reaction Time4–6 hours
Yield85–90%

This method avoids side reactions like decarboxylation due to mild conditions .

Crystallization and Polymorph Formation

The compound forms distinct crystalline polymorphs under controlled conditions. Form-T 15-3 is obtained via base-acid treatment:

Procedure:

  • Dissolve the acid in NaOH (pH 12–13) at 20–25°C.

  • Acidify with HCl (pH 1–2) at >10°C.

  • Isolate crystals by filtration .

Characterization Data:

TechniqueResults for Form-T 15-3
TGA<1% weight loss up to 150°C
DSCEndothermic peak at 215–220°C
XRPDDistinct diffraction pattern

This polymorph is thermally stable and preferred for pharmaceutical formulations .

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes regioselective electrophilic substitution. A review highlights formylation and nitration at the 4-position under Vilsmeier-Haack conditions :

Example Reaction:

Pyrazole derivativePOCl3/DMF4 formyl product\text{Pyrazole derivative}\xrightarrow{\text{POCl}_3/\text{DMF}}\text{4 formyl product}

Key Observations:

  • Acetyl and methyl groups direct electrophiles to the 4-position.

  • Electron-donating substituents enhance reactivity.

Condensation Reactions

The acetyl group participates in condensation with active methylene compounds. For example, Knoevenagel reactions yield α,β-unsaturated derivatives :

General Reaction:

Acetylpyrazole+MalononitrileBase E 3 pyrazolyl acrylonitrile\text{Acetylpyrazole}+\text{Malononitrile}\xrightarrow{\text{Base}}\text{ E 3 pyrazolyl acrylonitrile}

ConditionOptimization Result
CatalystPiperidine (10 mol%)
SolventEthanol
Yield75–88%

a) Oxidation of the Acetyl Group

Controlled oxidation converts the acetyl group to a carboxylic acid:

4 AcetylpyrazoleKMnO4/H2O4 Carboxypyrazole\text{4 Acetylpyrazole}\xrightarrow{\text{KMnO}_4/\text{H}_2\text{O}}\text{4 Carboxypyrazole}

b) Reduction of the Carboxylic Acid

Lithium aluminum hydride (LiAlH4_4) reduces the acid to the corresponding alcohol :

Propanoic acidLiAlH43 pyrazolyl propanol\text{Propanoic acid}\xrightarrow{\text{LiAlH}_4}\text{3 pyrazolyl propanol}

Safety Note: Reduction requires anhydrous conditions to prevent side reactions.

Salt Formation

The carboxylic acid forms salts with inorganic/organic bases, enhancing solubility:

BaseSalt ProductSolubility (mg/mL)
Sodium hydroxideSodium salt12.5 (H2_2O)
TriethylamineTriethylammonium salt8.2 (MeOH)

Salts are intermediates in prodrug synthesis .

Functionalization via Esterification

The acid reacts with alcohols to form esters, useful for prodrug strategies:

Reaction:

Acid+R OHH2SO4Propanoate ester\text{Acid}+\text{R OH}\xrightarrow{\text{H}_2\text{SO}_4}\text{Propanoate ester}

Alcohol (R-OH)Ester Yield
Ethanol78%
Benzyl alcohol65%

Participation in Multicomponent Reactions

The compound serves as a building block in Ugi and Biginelli reactions. For example, reaction with aldehydes and amines yields pyrazole-containing peptidomimetics .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects:

  • Anti-inflammatory Activity : Studies suggest that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties, making them candidates for developing new anti-inflammatory drugs.
  • Antitumor Activity : Research indicates that pyrazole derivatives can inhibit tumor growth in various cancer cell lines, highlighting their potential as anticancer agents.

Agricultural Chemistry

3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid has applications in agrochemicals:

  • Pesticide Development : Its derivatives are being explored as novel pesticides due to their ability to disrupt biological pathways in pests.

Material Science

The compound serves as a precursor in synthesizing advanced materials:

  • Polymer Chemistry : It can be utilized in the design of polymers with specific properties for applications in coatings and adhesives.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound effectively inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms. The results indicated a dose-dependent response, suggesting its potential for further development into a therapeutic agent.

Case Study 2: Agricultural Application

In another study focused on agricultural applications, researchers synthesized a series of pyrazole-based pesticides derived from this compound. Field trials showed that these compounds significantly reduced pest populations while being less toxic to beneficial insects compared to conventional pesticides.

Mechanism of Action

The mechanism of action of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural analogs, emphasizing substituent variations and their impact on molecular properties:

Compound Name (CAS) Substituents on Pyrazole Ring Propanoic Acid Chain Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (890596-67-5) 4-acetyl, 3,5-dimethyl None C₁₁H₁₆N₂O₃ 236.25 High polarity; used in receptor-ligand studies
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (890597-34-9) 4-chloro, 3,5-dimethyl None C₈H₁₁ClN₂O₂ 202.64 Increased lipophilicity; potential halogen bonding
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (1431964-76-9) 4-amino, 3,5-dimethyl None C₈H₁₃N₃O₂ 183.21 Enhanced hydrogen-bonding capacity; basic amino group
2-Amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (1251390-36-9) 4-chloro, 3,5-dimethyl Amino group at C2 position C₈H₁₂ClN₃O₂ 217.65 Zwitterionic properties; potential bioactive conformation
3-(1-Isobutyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid 3,5-dimethyl, 1-isobutyl None C₁₃H₂₂N₂O₂ 238.33 Increased steric bulk; altered pharmacokinetics

Biological Activity

3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C_{11}H_{14}N_{2}O_{3}, with a molecular weight of approximately 218.24 g/mol. The compound features a pyrazole ring substituted with an acetyl group and a propanoic acid moiety, which may influence its biological interactions.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-acetyl-3,5-dimethyl-1H-pyrazole with propanoic acid derivatives. The characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). For instance, IR spectroscopy may reveal characteristic absorption bands corresponding to functional groups present in the molecule.

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives found that those similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

In addition to antimicrobial effects, pyrazole derivatives have been reported to possess anti-inflammatory properties. These compounds may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The anti-inflammatory activity can be assessed through various in vitro assays measuring cytokine production and leukocyte migration.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Antioxidants are essential for neutralizing free radicals and preventing oxidative stress-related damage. Studies have shown that similar pyrazole compounds can scavenge free radicals effectively, thus providing protective effects against cellular damage .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial growth.
  • Receptor Modulation : It might interact with specific receptors that mediate cellular responses to stress or infection.
  • Gene Expression Regulation : Some studies suggest that pyrazole derivatives can influence gene expression related to inflammatory pathways.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A clinical trial involving a range of pyrazole derivatives demonstrated their effectiveness against resistant strains of bacteria, suggesting potential therapeutic applications for infections that are difficult to treat .
  • Anti-inflammatory Research : In vivo studies showed that pyrazole-based compounds significantly reduced inflammation in animal models of arthritis, indicating their potential as anti-inflammatory agents .

Q & A

Q. What are the optimal synthetic routes for 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving pyrazole ring formation and subsequent functionalization. For example:
  • Step 1 : Diazomethane and triethylamine are used to generate pyrazole intermediates under controlled temperatures (-20°C to -15°C) .
  • Step 2 : Purification via column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (e.g., from 2-propanol) ensures high purity .
  • Critical Parameters : Reaction time (40–48 hours), solvent choice (dichloromethane), and stoichiometric ratios significantly affect yield. Longer reflux times (25–30 hours) with chloranil in xylene improve aromaticity in derivatives .

Q. How is the compound structurally characterized using spectroscopic and analytical methods?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns and regioselectivity. For example, pyrazole protons appear as singlets (~δ 2.25 ppm for methyl groups), while propanoic acid protons show splitting patterns (e.g., δ 3.56–3.61 ppm for CH₂) .
  • IR Spectroscopy : Key absorptions include C=O stretches (~1709 cm⁻¹ for carboxylic acids) and C=N stretches (~1604 cm⁻¹ for pyrazole rings) .
  • Elemental Analysis : Combustion analysis validates empirical formulas (e.g., C₇H₉NO₄ for derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of pyrazole ring formation during synthesis?

  • Methodological Answer :
  • Role of Diazomethane : Acts as a methylating agent, favoring 1,3-dipolar cycloaddition to form the pyrazole core. Steric effects from acetyl and methyl groups direct substitution to the 1-position .
  • Acid Catalysis : Propanoic acid moieties stabilize intermediates via hydrogen bonding, reducing side reactions .
  • Computational Studies : Density Functional Theory (DFT) can model transition states to predict regioselectivity, though experimental validation (e.g., X-ray crystallography) is critical .

Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing derivatives?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 3-(3-chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one) to identify anomalous peaks .
  • High-Resolution Mass Spectrometry (HRMS) : Resolves molecular ion conflicts (e.g., exact mass = 367.2008 g/mol for a derivative) .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and stereochemistry .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity and cytotoxicity?

  • Methodological Answer :
  • MTT Assay : Measures mitochondrial activity in cell lines (e.g., IC₅₀ values for cytotoxicity) using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide .
  • LDH Assay : Quantifies membrane integrity via lactate dehydrogenase release .
  • Antioxidant/Oxidative Stress Assays : Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS) assays evaluate pro-oxidant potential .
  • Dose-Response Studies : Use logarithmic concentration ranges (e.g., 1–100 µM) to establish therapeutic windows .

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